3-épi-25-Hydroxy Vitamine D2
Vue d'ensemble
Description
3-epi-25-Hydroxy Vitamin D2 is a metabolite of Vitamin D2 It is an epimer of 25-hydroxy Vitamin D2, differing only at the C-3 position
Applications De Recherche Scientifique
3-epi-25-Hydroxy Vitamin D2 has numerous applications in scientific research:
Chemistry: Used as an analytical standard for accurate data interpretation in biological samples.
Biology: Studied for its role in Vitamin D metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects and its role in bone health and calcium homeostasis.
Industry: Utilized in the production of Vitamin D supplements and fortified foods
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-epi-25-Hydroxy Vitamin D2 involves the epimerization of 25-hydroxy Vitamin D2. This process can be achieved through specific reaction conditions that favor the formation of the C-3 epimer. The synthetic route typically includes the hydroxylation of Vitamin D2 followed by epimerization at the C-3 position.
Industrial Production Methods: Industrial production of 3-epi-25-Hydroxy Vitamin D2 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as liquid chromatography and mass spectrometry are employed to monitor and purify the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 3-epi-25-Hydroxy Vitamin D2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its transformation and utilization in different applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenation reactions using reagents like thionyl chloride or phosphorus tribromide are common.
Major Products: The major products formed from these reactions include various hydroxylated and epimerized derivatives of Vitamin D2, which have distinct biological activities .
Mécanisme D'action
The mechanism of action of 3-epi-25-Hydroxy Vitamin D2 involves its interaction with Vitamin D receptors (VDR) and Vitamin D-binding proteins (DBP). It exerts its effects by modulating the expression of genes involved in calcium and phosphate homeostasis. The epimerization at the C-3 position affects its binding affinity and biological activity compared to non-epimeric forms of Vitamin D .
Comparaison Avec Des Composés Similaires
- 25-Hydroxy Vitamin D2
- 25-Hydroxy Vitamin D3
- 3-epi-25-Hydroxy Vitamin D3
- 24R,25-Dihydroxy Vitamin D3
Comparison: 3-epi-25-Hydroxy Vitamin D2 is unique due to its epimerization at the C-3 position, which alters its biological activity and binding properties. Compared to 25-hydroxy Vitamin D2, it has a different metabolic stability and potency. The presence of the epimeric form is more common in infants than in adults, indicating a distinct metabolic pathway .
Activité Biologique
3-epi-25-Hydroxy Vitamin D2 (3-epi-25(OH)D2) is a metabolite of vitamin D that has gained attention due to its potential biological activities and implications for human health. This compound is an epimer of the more commonly studied 25-hydroxyvitamin D2 (25(OH)D2), differing only at the 3-position of the hydroxyl group. Understanding the biological activity of 3-epi-25(OH)D2 is crucial for elucidating its role in vitamin D metabolism and its potential therapeutic applications.
Biological Properties and Mechanisms
The biological activity of 3-epi-25(OH)D2 is primarily mediated through its interaction with the vitamin D receptor (VDR), which regulates gene expression related to calcium homeostasis, immune function, and cell proliferation. Research indicates that 3-epi-25(OH)D2 exhibits several key properties:
- VDR Binding Affinity : Studies show that 3-epi-25(OH)D2 binds to VDR with a potency comparable to that of its non-epimeric counterparts, although the specific effects can vary by tissue type .
- Calcemic Effect : The calcemic effect of 3-epi-25(OH)D2 appears to be lower than that of 1α,25-dihydroxyvitamin D3 (1α,25(OH)2D3), suggesting a potentially safer profile for therapeutic use without inducing hypercalcemia .
Case Studies
A notable study examined three patients with significant serum levels of 3-epi-25(OH)D, revealing that this metabolite is not merely a trivial byproduct but may play an important physiological role. The findings included:
- Patient Profiles :
- Patient 1 : A 66-year-old female on cholecalciferol showed serum levels of both 25(OH)D3 and 3-epi-25(OH)D3 at approximately equal concentrations.
- Patient 2 : A 7-year-old male also exhibited significant levels of both metabolites.
- Patient 3 : A 55-year-old female demonstrated endogenous production of both 3-epi-25(OH)D2 and 3-epi-25(OH)D3 after switching from ergocalciferol to cholecalciferol supplementation .
These cases suggest that individual variations in metabolism can significantly affect serum concentrations of vitamin D metabolites.
Epidemiological Findings
An epidemiological study involving a sample size of over 300 adults reported associations between lower total 25(OH)D levels and reduced percentages of 3-epi-25(OH)D relative to total vitamin D levels. Factors influencing these levels included:
- Seasonal Variation : Higher percentages were noted during summer months.
- Dietary Influences : Increased vitamin D intake from supplements correlated with higher levels of the epimer .
Research Findings Summary
A comprehensive analysis indicated that:
Parameter | Mean Concentration (nmol/L) | Significant Determinants |
---|---|---|
Serum 3-epi-25(OH)D3 | 2.50 | Age >50 years, Vitamin D supplement use |
Maximum Concentration | 15.0 | Seasonal changes, Dietary intake |
The data suggest that both dietary and endogenous synthesis contribute to serum levels of 3-epi-25(OH)D2, highlighting its relevance in assessing vitamin D status in populations .
Propriétés
IUPAC Name |
(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O2/c1-19-10-14-24(29)18-23(19)13-12-22-8-7-17-28(6)25(15-16-26(22)28)20(2)9-11-21(3)27(4,5)30/h9,11-13,20-21,24-26,29-30H,1,7-8,10,14-18H2,2-6H3/b11-9+,22-12+,23-13-/t20-,21+,24-,25-,26+,28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKIIUAXZGLUND-FOZBYKFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00517562 | |
Record name | (3R,5Z,7E,22E)-9,10-Secoergosta-5,7,10,22-tetraene-3,25-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00517562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
908126-48-7, 21343-40-8 | |
Record name | (3R,5Z,7E,22E)-9,10-Secoergosta-5,7,10,22-tetraene-3,25-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00517562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexanol, 4-methylene-3-[(2E)-2-[(1R,3aS,7aR)-octahydro-1-[(1R,2E,4S)-5-hydroxy-1,4,5-trimethyl-2-hexenyl]-7a-methyl-4H-inden-4-ylidene]ethylidene]-, (1S,3Z) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.072 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 908126-48-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.